6-Guanidinohexanoic acid

Description

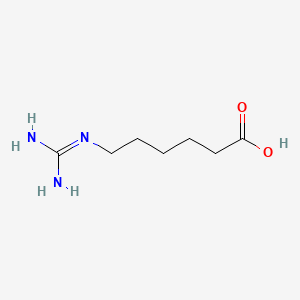

Structure

3D Structure

Properties

IUPAC Name |

6-(diaminomethylideneamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O2/c8-7(9)10-5-3-1-2-4-6(11)12/h1-5H2,(H,11,12)(H4,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSDYIDKTTPXCRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50216755 | |

| Record name | epsilon-Guanidinocaproate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50216755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6659-35-4 | |

| Record name | 6-[(Aminoiminomethyl)amino]hexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6659-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | epsilon-Guanidinocaproate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006659354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | epsilon-Guanidinocaproate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50216755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-guanidinohexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.997 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Mechanism of Action of 6-Guanidinohexanoic Acid: An In-depth Technical Guide

Executive Summary

This technical guide provides a comprehensive overview of the putative mechanism of action of 6-Guanidinohexanoic acid. It is important to note that direct experimental evidence for the specific biological targets and molecular interactions of this compound is limited in publicly available scientific literature. Therefore, this document extrapolates its mechanism of action based on the well-characterized activities of its structural analog, 6-aminohexanoic acid, and the known biochemical properties of the guanidino functional group. The primary inferred mechanism is the inhibition of fibrinolysis through interaction with plasminogen and plasmin. Additionally, potential inhibitory effects on other trypsin-like serine proteases and arginase are discussed as plausible, albeit unconfirmed, activities. This guide also provides detailed experimental protocols and data presentation formats that can be employed to empirically validate these hypothesized mechanisms.

Introduction

This compound is a synthetic compound featuring a six-carbon aliphatic chain with a terminal carboxylic acid and a guanidino group. Its structure is highly analogous to that of 6-aminohexanoic acid (also known as ε-aminocaproic acid), a clinically utilized antifibrinolytic agent. The key structural difference is the substitution of the primary amine in 6-aminohexanoic acid with a guanidino group in this compound. The guanidino group, with its positive charge distributed over three nitrogen atoms and its capacity for multiple hydrogen bond interactions, is anticipated to significantly influence the compound's binding affinity and specificity for biological targets compared to a simple amino group.

Inferred Primary Mechanism of Action: Antifibrinolytic Activity

Based on its structural similarity to 6-aminohexanoic acid, the principal hypothesized mechanism of action for this compound is the inhibition of the fibrinolytic system.

The Fibrinolytic Pathway

Fibrinolysis is the physiological process of breaking down fibrin clots. The key enzyme in this pathway is plasmin, a serine protease that degrades the fibrin mesh. Plasmin is generated from its inactive zymogen, plasminogen, by the action of plasminogen activators such as tissue plasminogen activator (tPA) and urokinase plasminogen activator (uPA). The efficiency of this process is greatly enhanced when both plasminogen and tPA bind to lysine residues on the surface of fibrin.

Inhibition of Fibrinolysis by Lysine Analogs

6-Aminohexanoic acid functions as an antifibrinolytic agent by acting as a lysine analog. It competitively binds to the lysine-binding sites (LBS) located in the kringle domains of both plasminogen and plasmin.[1][2] This binding prevents plasminogen and plasmin from attaching to fibrin, thereby inhibiting the activation of plasminogen to plasmin and the subsequent degradation of the fibrin clot.[1][2]

It is highly probable that this compound exerts its effect through a similar mechanism. The guanidino group, being more basic than an amino group and capable of forming a more extensive network of hydrogen bonds, may lead to a higher binding affinity for the lysine-binding sites of plasminogen and plasmin.

Potential Secondary Mechanisms of Action

The guanidino moiety is a common feature in the active sites of various enzymes and in the structure of their inhibitors.

Inhibition of Trypsin-like Serine Proteases

Trypsin and other trypsin-like serine proteases specifically cleave peptide bonds C-terminal to lysine and arginine residues. The positively charged guanidinium group of arginine is recognized by a negatively charged aspartate residue in the S1 pocket of these enzymes. It is plausible that this compound could act as a competitive inhibitor of these proteases by binding to their active site.

Arginase Inhibition

Arginase is a binuclear manganese metalloenzyme that hydrolyzes L-arginine to L-ornithine and urea. Some guanidino-containing compounds have been shown to inhibit arginase. While speculative, this compound could potentially interact with the active site of arginase and modulate its activity.

Quantitative Data

To date, no specific quantitative data on the inhibitory activity of this compound has been published. The following table presents a hypothetical summary of data that could be generated from the experimental protocols outlined below.

| Target Enzyme | Assay Type | Parameter | Hypothetical Value |

| Human Plasmin | Chromogenic | IC50 | 50 µM |

| Bovine Trypsin | Spectrophotometric | Ki | 150 µM |

| Human Arginase I | Colorimetric | IC50 | > 500 µM |

Table 1. Hypothetical quantitative data for the inhibitory activity of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential to elucidate the mechanism of action of this compound.

Protocol 1: Plasmin Inhibition Assay (Chromogenic)

This assay measures the ability of this compound to inhibit the amidolytic activity of plasmin on a chromogenic substrate.

Materials:

-

Human Plasmin

-

Chromogenic Plasmin Substrate (e.g., H-D-Val-Leu-Lys-pNA)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4

-

96-well microplate

-

Microplate reader (405 nm)

Procedure:

-

Prepare a stock solution of this compound in assay buffer.

-

Perform serial dilutions of the stock solution to create a range of inhibitor concentrations.

-

In a 96-well plate, add 20 µL of each inhibitor dilution (or assay buffer for control) to triplicate wells.

-

Add 160 µL of assay buffer to each well.

-

Add 10 µL of human plasmin solution to each well to a final concentration of 0.1 µg/mL.

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 10 µL of the chromogenic substrate (final concentration 0.5 mM).

-

Immediately measure the absorbance at 405 nm every minute for 30 minutes.

-

Calculate the initial reaction velocity (V0) for each concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: Trypsin Inhibition Assay (Spectrophotometric)

This protocol determines the inhibitory effect of this compound on the enzymatic activity of trypsin using Nα-Benzoyl-L-arginine ethyl ester (BAEE) as a substrate.[3]

Materials:

-

Bovine Trypsin

-

Nα-Benzoyl-L-arginine ethyl ester (BAEE)

-

This compound

-

Assay Buffer: 67 mM Phosphate buffer, pH 7.6

-

Quartz cuvettes

-

UV-Vis Spectrophotometer (253 nm)

Procedure:

-

Prepare a stock solution of this compound in assay buffer.

-

Prepare serial dilutions of the inhibitor.

-

In a test tube, mix 100 µL of trypsin solution (0.1 mg/mL) with 100 µL of each inhibitor dilution.

-

Incubate at 25°C for 15 minutes.

-

In a quartz cuvette, add 2.9 mL of BAEE solution (0.25 mM).

-

Initiate the reaction by adding 100 µL of the pre-incubated trypsin-inhibitor mixture.

-

Immediately measure the increase in absorbance at 253 nm for 5 minutes.

-

Determine the initial reaction velocity (V0).

-

Analyze the data using Lineweaver-Burk or Dixon plots to determine the inhibition type and calculate the Ki value.

Protocol 3: Arginase Inhibition Assay (Colorimetric)

This assay measures the inhibition of arginase by quantifying the amount of urea produced.[4]

Materials:

-

Human Arginase I

-

L-arginine

-

This compound

-

Activation Buffer: 10 mM MnCl2 in 50 mM Tris-HCl, pH 7.5

-

Urea detection reagents (e.g., α-isonitrosopropiophenone)

-

96-well microplate

-

Microplate reader (540 nm)

Procedure:

-

Activate arginase by incubating with activation buffer for 10 minutes at 37°C.

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add 10 µL of each inhibitor dilution.

-

Add 20 µL of activated arginase solution.

-

Pre-incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of L-arginine solution (50 mM).

-

Incubate for 30 minutes at 37°C.

-

Stop the reaction by adding 400 µL of an acid solution (e.g., H2SO4/H3PO4/H2O mixture).

-

Add 25 µL of urea detection reagent and heat at 100°C for 45 minutes.

-

Cool to room temperature and measure the absorbance at 540 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

While direct experimental data for this compound is scarce, its structural analogy to 6-aminohexanoic acid strongly suggests a primary mechanism of action as an antifibrinolytic agent through the inhibition of plasminogen and plasmin binding to fibrin. The presence of the guanidino group may enhance this activity. Furthermore, its potential to inhibit other enzymes such as trypsin-like serine proteases and arginase warrants investigation. The experimental protocols provided in this guide offer a clear path for the empirical validation of these hypothesized mechanisms and the quantitative characterization of the bioactivity of this compound. Such studies are essential to fully elucidate its pharmacological profile and potential therapeutic applications.

References

An In-Depth Technical Guide to the Synthesis and Purification of 6-Guanidinohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 6-guanidinohexanoic acid, a molecule of interest in various research and development fields. The following sections detail the primary synthetic pathway, purification methodologies, and include experimental protocols and quantitative data to facilitate replication and optimization.

Synthesis of this compound

The most common and direct method for the synthesis of this compound is through the guanidinylation of 6-aminocaproic acid (also known as 6-aminohexanoic acid). This reaction involves the addition of a guanidino group to the primary amine of 6-aminocaproic acid. Several reagents can be employed for this transformation, with S-methylisothiourea sulfate being a common and effective choice.

The reaction proceeds by the nucleophilic attack of the primary amine of 6-aminocaproic acid on the electrophilic carbon of the S-methylisothiourea. The reaction is typically carried out in an aqueous basic solution to deprotonate the amino group, thereby increasing its nucleophilicity. The pH is a critical parameter and is generally maintained in the range of 9-11.

Experimental Protocol: Synthesis

Materials:

-

6-Aminocaproic acid

-

S-Methylisothiourea sulfate

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Hydrochloric acid (HCl) for pH adjustment

Procedure:

-

Dissolve 6-aminocaproic acid in deionized water in a reaction vessel equipped with a magnetic stirrer and a pH meter.

-

Adjust the pH of the solution to approximately 10.5 with a solution of sodium hydroxide.

-

In a separate beaker, prepare a solution of S-methylisothiourea sulfate in deionized water.

-

Slowly add the S-methylisothiourea sulfate solution to the 6-aminocaproic acid solution while stirring vigorously.

-

Maintain the pH of the reaction mixture between 10 and 11 by the dropwise addition of sodium hydroxide solution.

-

Allow the reaction to proceed at room temperature for 24-48 hours, with continuous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, carefully neutralize the reaction mixture to a pH of approximately 7.0 with hydrochloric acid.

Quantitative Data: Synthesis

| Parameter | Value |

| Molar Ratio (6-Aminocaproic Acid : S-Methylisothiourea Sulfate) | 1 : 1.1 |

| Reaction Temperature | 20-25 °C |

| Reaction Time | 24 - 48 hours |

| pH | 10 - 11 |

| Typical Yield (Crude) | 75 - 85% |

Purification of this compound

The crude product obtained from the synthesis typically contains unreacted starting materials, salts, and other byproducts. A two-step purification process involving ion-exchange chromatography followed by recrystallization is highly effective in obtaining high-purity this compound.

Ion-Exchange Chromatography

Ion-exchange chromatography is employed to separate the positively charged this compound from neutral and negatively charged impurities. A strong cation exchange resin is typically used. The crude product is loaded onto the column at a slightly acidic pH, where the guanidinium group is protonated. After washing away unbound impurities, the product is eluted with a buffer of increasing ionic strength or pH.

Experimental Protocol: Ion-Exchange Chromatography

Materials:

-

Strong cation exchange resin (e.g., Dowex 50WX8)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ammonium hydroxide (NH₄OH)

-

Deionized water

Procedure:

-

Prepare the cation exchange column by washing the resin sequentially with 1 M HCl, deionized water (until neutral), 1 M NaOH, and finally deionized water (until neutral). Equilibrate the column with a buffer at pH ~6.

-

Dissolve the crude reaction mixture in deionized water and adjust the pH to ~6 with HCl.

-

Load the solution onto the equilibrated column.

-

Wash the column with several column volumes of deionized water or a low concentration buffer to remove unbound impurities.

-

Elute the bound this compound using a gradient of ammonium hydroxide (e.g., 0.1 M to 1 M).

-

Collect fractions and monitor for the presence of the product using a suitable analytical method (e.g., ninhydrin test or LC-MS).

-

Pool the fractions containing the pure product.

Recrystallization

The fractions containing this compound from the ion-exchange chromatography step are pooled and concentrated. The resulting solid is then further purified by recrystallization. Water is a suitable solvent for the recrystallization of this compound, as its solubility is significantly higher in hot water than in cold water.

Experimental Protocol: Recrystallization

Materials:

-

Pooled and concentrated product from ion-exchange chromatography

-

Deionized water

-

Ethanol (cold)

Procedure:

-

Transfer the concentrated product to a clean flask.

-

Add a minimal amount of hot deionized water to dissolve the solid completely.

-

Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

-

Dry the purified crystals under vacuum to a constant weight.

Quantitative Data: Purification

| Parameter | Ion-Exchange Chromatography | Recrystallization |

| Stationary Phase | Strong Cation Exchange Resin | - |

| Mobile Phase (Wash) | Deionized Water / Low Salt Buffer | - |

| Mobile Phase (Elution) | Ammonium Hydroxide Gradient (0.1-1M) | - |

| Solvent | - | Deionized Water |

| Purity after Step | > 95% | > 99% |

| Overall Yield | \multicolumn{2}{c | }{60 - 70% (from crude)} |

This guide provides a foundational understanding and practical protocols for the synthesis and purification of this compound. Researchers are encouraged to adapt and optimize these methods to suit their specific laboratory conditions and purity requirements.

An In-depth Technical Guide to the Physicochemical Properties of 6-Guanidinohexanoic Acid

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Guanidinohexanoic acid, tailored for researchers, scientists, and professionals in drug development. It includes a detailed summary of quantitative data, experimental protocols for determining key parameters like pKa and logP, and a plausible synthesis route. Furthermore, this document explores the biological context of this compound by illustrating its potential interaction with key enzymatic pathways that metabolize L-arginine, a structurally related endogenous amino acid. All experimental workflows and biological pathways are visualized using standardized diagrams to ensure clarity and aid in research and development efforts.

Introduction

This compound (also known as 6-guanidinocaproic acid) is an organic compound featuring a hexanoic acid backbone and a terminal guanidino group. Its structure, which combines a carboxylic acid and a highly basic guanidinium group, confers unique chemical characteristics, making it a molecule of interest in various fields. The guanidinium group is a prominent feature in the side chain of the amino acid L-arginine, suggesting that this compound may interact with biological systems that recognize or process arginine. It is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals and has applications in materials science, such as in solar cell production.[1] A thorough understanding of its physicochemical properties is fundamental for its application in research and development.

Physicochemical Properties

The physicochemical properties of this compound are critical for predicting its behavior in both chemical and biological systems. The data, compiled from various chemical databases, are summarized below. It is important to note that many of these values are computationally predicted, as experimental data are scarce.

| Property | Value | Source / Notes |

| IUPAC Name | 6-(diaminomethylideneamino)hexanoic acid | PubChem[2] |

| Synonyms | 6-Guanidinocaproic acid, Epsilon-guanidinocaproic acid | Alzchem[3] |

| CAS Number | 6659-35-4 (Free Base) 72198-14-2 (Hydrochloride Salt) | PubChem[2] |

| Chemical Formula | C₇H₁₅N₃O₂ | PubChem[4] |

| Molecular Weight | 173.21 g/mol (Free Base) 209.67 g/mol (Hydrochloride Salt) | PubChem[4], PubChem[2] |

| Appearance | White crystalline powder | BOC Sciences[5] |

| Melting Point | Data not available | The value of -310°C reported in one source is considered erroneous. |

| Boiling Point | 385.2°C at 760 mmHg | Predicted by BOC Sciences[5] |

| Density | 1.25 g/cm³ | Predicted by BOC Sciences[5] |

| Water Solubility | Data not available | Expected to be soluble due to the charged guanidinium and carboxylate groups. |

| pKa | ~4.5 (Carboxylic Acid) ~13.8 (Guanidinium Group) | Estimated based on similar structures. The guanidinium pKa is based on experimental values for L-arginine.[6] |

| logP (XLogP3-AA) | -0.1 | Computed by PubChem[4] |

Synthesis Pathway

This compound can be synthesized from 6-aminohexanoic acid, which is readily available through the hydrolysis of ε-caprolactam.[7] The key step is the introduction of the guanidino group onto the primary amine of 6-aminohexanoic acid. This can be achieved through a guanylation reaction using a reagent like S-methylisothiourea sulfate.

Caption: Plausible synthesis route for this compound.

Experimental Protocols

Standardized protocols are essential for the accurate determination of physicochemical properties. Below are detailed methodologies for measuring pKa and logP.

Determination of pKa (Acid Dissociation Constant)

The pKa values of the carboxylic acid and guanidinium groups can be determined experimentally using potentiometric titration. This method involves monitoring the pH of a solution of the compound as a titrant (a strong base) is added incrementally.

Methodology: Potentiometric Titration

-

Preparation: Accurately weigh a sample of this compound hydrochloride and dissolve it in a known volume of deionized, CO₂-free water to create a solution of known concentration (e.g., 10 mM).

-

Titration Setup: Place the solution in a temperature-controlled beaker with a magnetic stirrer. Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10) and immerse the electrode in the sample solution.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Collection: After each addition of titrant, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Analysis: Plot the pH versus the volume of NaOH added. The resulting titration curve will show two equivalence points corresponding to the deprotonation of the carboxylic acid and the guanidinium group. The pKa values are determined from the pH at the half-equivalence points. For the highly basic guanidinium group, specialized analysis or non-aqueous solvents may be required for accurate measurement.[6]

Caption: Workflow for pKa determination by potentiometric titration.

Determination of logP (Octanol-Water Partition Coefficient)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC) is a standard approach.

Methodology: Shake-Flask Method

-

Phase Preparation: Prepare a solution of 1-octanol saturated with water and a solution of water saturated with 1-octanol. This ensures both phases are in equilibrium.

-

Partitioning: Accurately weigh a small amount of this compound and dissolve it in the water-saturated octanol or octanol-saturated water. Add a known volume of this solution to a separatory funnel containing a known volume of the other phase.

-

Equilibration: Seal the funnel and shake it vigorously for a set period (e.g., 30 minutes) to allow the compound to partition between the two phases. Let the funnel stand until the two phases have completely separated.

-

Quantification: Carefully separate the aqueous and octanol phases. Determine the concentration of this compound in each phase using a suitable analytical method, such as HPLC with UV detection.

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Caption: Workflow for logP determination by the shake-flask method.

Biological Context: Interaction with Arginine-Metabolizing Enzymes

The structural similarity of this compound to L-arginine suggests it could be a substrate or inhibitor for enzymes that metabolize L-arginine. Two such critical enzymes are Nitric Oxide Synthase (NOS) and Arginase.[5][8] These enzymes compete for the same substrate, L-arginine, to produce signaling molecules with often opposing physiological effects.[9]

-

Nitric Oxide Synthase (NOS): This family of enzymes converts L-arginine into nitric oxide (NO) and L-citrulline.[8] NO is a crucial signaling molecule involved in vasodilation, neurotransmission, and immune responses.[10]

-

Arginase: This enzyme hydrolyzes L-arginine to produce L-ornithine and urea.[11] L-ornithine is a precursor for the synthesis of polyamines and proline, which are essential for cell growth and collagen production. By consuming L-arginine, arginase can limit its availability for NOS, thereby downregulating NO production.[5]

The potential for this compound to modulate the activity of these enzymes makes it a compound of interest in drug discovery, particularly for conditions involving endothelial dysfunction, inflammation, and cell proliferation.[9]

Caption: Competition for L-Arginine by NOS and Arginase pathways.

Conclusion

This compound possesses a unique combination of a carboxylic acid and a highly basic guanidinium group, resulting in zwitterionic character over a wide pH range. While many of its specific physicochemical properties are based on computational predictions, this guide outlines robust experimental protocols for their empirical determination. The structural analogy to L-arginine suggests a potential for interaction with key metabolic enzymes like NOS and Arginase, opening avenues for its investigation in drug development and biochemical research. The information and methodologies presented herein serve as a foundational resource for scientists working with this versatile compound.

References

- 1. This compound | Alzchem Group [alzchem.com]

- 2. This compound hydrochloride | C7H16ClN3O2 | CID 12876668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | Alzchem Group [alzchem.com]

- 4. 6-Guanidinohexanoate | C7H15N3O2 | CID 25200793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ARGINASE: A CRITICAL REGULATOR OF NITRIC OXIDE SYNTHESIS AND VASCULAR FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Arginine: Its pKa value revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Nitric oxide synthase - Wikipedia [en.wikipedia.org]

- 9. Arginase: A Multifaceted Enzyme Important in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Arginase - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]

6-Guanidinohexanoic Acid: A Comprehensive Technical Guide to its Biological Role and Metabolic Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Guanidinohexanoic acid (6-GHA) is a guanidino-containing fatty acid with emerging significance in various biological contexts. This document provides an in-depth technical overview of the current understanding of 6-GHA's biological roles and its metabolic pathway. Drawing from available literature, we delineate its probable synthesis and degradation routes, involving key enzymes such as glycine amidinotransferase and guanidino acid hydrolase. This guide summarizes quantitative data on the interactions of related guanidino compounds with these enzymes, offering a predictive framework for 6-GHA's biochemical behavior. Furthermore, detailed experimental protocols for the characterization of these enzymatic activities and the quantification of guanidino compounds are provided. Visual diagrams of the proposed metabolic and signaling pathways are included to facilitate a clear understanding of the molecular interactions. This technical guide is intended to be a valuable resource for researchers and professionals in drug development and the life sciences who are investigating the therapeutic and physiological potential of this compound.

Introduction

This compound (6-GHA) is an organic compound characterized by a hexanoic acid backbone and a terminal guanidino group. The guanidinium group, also found in the amino acid arginine, is known to participate in a wide range of biological interactions, including hydrogen bonding and electrostatic interactions with proteins. While the biological significance of many guanidino-containing molecules is well-established, the specific roles and metabolic fate of 6-GHA are areas of active investigation. This guide aims to consolidate the current knowledge and provide a foundational resource for further research.

Biological Role of this compound

The biological functions of this compound are not yet fully elucidated; however, based on its structural similarity to other biologically active guanidino compounds, several potential roles can be inferred.

Interaction with Guanidino-Group Modifying Enzymes

The guanidino group of 6-GHA makes it a potential substrate or inhibitor for enzymes that metabolize guanidino-containing compounds. Two key enzyme families are of particular interest:

-

Arginase: This enzyme hydrolyzes L-arginine to L-ornithine and urea. Given that 2(S)-amino-6-boronohexanoic acid (ABH), a structural analog of 6-GHA, is a known inhibitor of arginase, it is plausible that 6-GHA could also modulate arginase activity[1][2]. Inhibition of arginase can have significant physiological effects, including the increased availability of L-arginine for nitric oxide synthase (NOS), leading to enhanced nitric oxide (NO) production[1].

-

Nitric Oxide Synthase (NOS): NOS enzymes catalyze the production of nitric oxide from L-arginine. Guanidino compounds are known to interact with NOS, often acting as inhibitors[3][4]. The potential for 6-GHA to modulate NOS activity warrants investigation, as this could have implications for its use in conditions where NO signaling is dysregulated.

Cellular Uptake and Transport

The positively charged guanidinium group is a key feature of many cell-penetrating peptides. The mechanism of cellular uptake for guanidinium-rich molecules is an area of ongoing research, with evidence suggesting both endocytic and non-endocytic pathways. Understanding how 6-GHA enters cells is crucial for determining its bioavailability and intracellular sites of action.

Metabolic Pathway of this compound

While a definitive metabolic pathway for this compound has not been explicitly detailed in the literature, a probable pathway can be constructed based on the known activities of guanidino-group modifying enzymes. This proposed pathway involves both the synthesis and degradation of 6-GHA.

Anabolic Pathway: Synthesis of this compound

The synthesis of 6-GHA is likely catalyzed by glycine amidinotransferase (GATM) , a mitochondrial enzyme responsible for the first step in creatine biosynthesis[5][6]. GATM transfers an amidino group from a donor, typically L-arginine, to an acceptor amine. While glycine is the primary acceptor for creatine synthesis, GATM has been shown to have a broader substrate specificity, capable of transferring the amidino group to other amino acids and amines[7]. Therefore, it is hypothesized that GATM can catalyze the transfer of an amidino group from L-arginine to 6-aminohexanoic acid to form this compound.

Catabolic Pathway: Degradation of this compound

The degradation of 6-GHA is likely carried out by guanidino acid hydrolase (GDAH) , an enzyme previously annotated as agmatinase[7][8][9]. Recent studies have demonstrated that human GDAH hydrolyzes a range of linear guanidino acids, but is virtually inactive with agmatine[7][8]. The enzyme requires a negatively charged group at the opposite end of the guanidino moiety for efficient catalysis[7][8]. This compound fits this substrate profile. The hydrolysis of 6-GHA by GDAH would yield 6-aminohexanoic acid and urea .

Data Presentation

Quantitative data for the interaction of this compound with key metabolic enzymes are currently limited. The following tables summarize available data for structurally related guanidino compounds, which can serve as a predictive reference for the biochemical properties of 6-GHA.

Table 1: Kinetic Parameters of Guanidino Acid Hydrolase (GDAH) with Various Substrates

| Substrate | Specific Activity (nmol·s⁻¹·mg⁻¹) (Variant R105) | Specific Activity (nmol·s⁻¹·mg⁻¹) (Variant G105) | KM (mM) | Reference |

| Guanidinobutyric acid (GBA) | ~1.5 | ~1.0 | > 50 | [8] |

| Guanidinopropionic acid (GPA) | ~0.5 | ~0.7 | > 50 | [8] |

| Taurocyamine (TC) | ~2.0 | ~0.5 | > 50 | [8] |

| L-Arginine | ~0.2 | ~0.2 | Not Determined | [8] |

| Agmatine | Not Detected | Not Detected | Not Determined | [8] |

| Guanidinoacetic acid | Not Detected | Not Detected | Not Determined | [8] |

Table 2: Inhibitory Activity of Guanidino Compounds against Arginase

| Compound | Enzyme Source | Inhibition Constant (Ki) | Reference |

| 2(S)-amino-6-boronohexanoic acid (ABH) | Human Arginase I | ~0.1 µM | [2] |

| N-hydroxy-L-arginine (NOHA) | Human Arginase I | 3.6 µM (Kd) | [10] |

| nor-N-hydroxy-L-arginine (nor-NOHA) | Human Arginase I | 517 nM (Kd) | [10] |

| L-Lysine | Human Arginase I | 13 µM (Kd) | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound metabolism.

Guanidino Acid Hydrolase (GDAH) Activity Assay

This protocol is adapted from methods used for the characterization of guanidino acid hydrolase activity[8].

Principle: The enzymatic hydrolysis of a guanidino acid substrate by GDAH produces urea. The amount of urea produced is quantified colorimetrically.

Materials:

-

Recombinant human GDAH (mature form, lacking mitochondrial transit peptide)

-

Substrate stock solution (e.g., 1 M this compound in water)

-

Assay buffer: 50 mM Tris-HCl, pH 8.5

-

Urea detection reagent (e.g., containing diacetyl monoxime and thiosemicarbazide)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Preparation: Purify recombinant GDAH expressed in a suitable system (e.g., E. coli). Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Reaction Setup: In a 96-well microplate, prepare the reaction mixtures containing:

-

X µL of assay buffer

-

Y µL of substrate stock solution to achieve the desired final concentration

-

Z µL of purified GDAH enzyme

-

Bring the total volume to 100 µL with nuclease-free water.

-

Include a no-enzyme control for each substrate concentration.

-

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

-

Reaction Termination and Urea Detection: Stop the reaction by adding the urea detection reagent according to the manufacturer's instructions. This typically involves heating the plate.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.

-

Calculation: Generate a standard curve using known concentrations of urea. Calculate the amount of urea produced in each reaction and determine the specific activity of the enzyme (e.g., in nmol of urea produced per minute per mg of enzyme).

Glycine Amidinotransferase (GATM) Activity Assay

This protocol is based on established methods for measuring GATM activity[9][11].

Principle: GATM catalyzes the transfer of an amidino group from L-arginine to an acceptor substrate (e.g., 6-aminohexanoic acid) to produce a guanidino compound (6-GHA) and L-ornithine. The production of L-ornithine is quantified.

Materials:

-

Cell or tissue homogenate, or purified recombinant GATM

-

L-Arginine stock solution

-

Acceptor substrate stock solution (e.g., 1 M 6-aminohexanoic acid)

-

Reaction buffer: 0.1 M Glycine-NaOH, pH 9.5

-

L-Ornithine standard solution

-

Ninhydrin reagent for amino acid detection

-

HPLC system with a fluorescence detector

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates by homogenization in a suitable buffer. Centrifuge to remove debris.

-

Reaction Mixture: In a microcentrifuge tube, combine:

-

50 µL of sample (cell lysate or purified enzyme)

-

25 µL of 100 mM L-arginine

-

25 µL of 100 mM 6-aminohexanoic acid

-

100 µL of reaction buffer

-

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Reaction Termination: Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA). Centrifuge to pellet the precipitated protein.

-

Ornithine Quantification:

-

Derivatize the L-ornithine in the supernatant with a fluorescent tag (e.g., o-phthalaldehyde).

-

Analyze the derivatized sample by reverse-phase HPLC with fluorescence detection.

-

Quantify the L-ornithine produced by comparing the peak area to a standard curve prepared with known concentrations of L-ornithine.

-

-

Calculation: Calculate the GATM activity as the amount of L-ornithine produced per unit time per mg of protein.

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of 6-GHA in biological matrices.

Principle: 6-GHA is separated from other components of a biological sample by liquid chromatography and then detected and quantified by tandem mass spectrometry.

Materials:

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled to a UHPLC system)

-

Analytical column suitable for polar compounds (e.g., HILIC or mixed-mode)

-

Mobile phase A: Water with 0.1% formic acid

-

Mobile phase B: Acetonitrile with 0.1% formic acid

-

This compound standard

-

Internal standard (e.g., a stable isotope-labeled analog of 6-GHA)

-

Biological samples (e.g., plasma, cell lysates)

-

Protein precipitation solvent (e.g., acetonitrile with 1% formic acid)

Procedure:

-

Sample Preparation:

-

To 100 µL of biological sample, add 20 µL of internal standard solution.

-

Add 300 µL of cold protein precipitation solvent.

-

Vortex and incubate at -20°C for 20 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of mobile phase A.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto the LC-MS/MS system.

-

Develop a suitable gradient elution program to achieve good separation of 6-GHA.

-

Optimize the mass spectrometer parameters for the detection of 6-GHA and the internal standard in multiple reaction monitoring (MRM) mode. This involves selecting appropriate precursor and product ions.

-

-

Quantification:

-

Generate a calibration curve by analyzing a series of standards with known concentrations of 6-GHA.

-

Calculate the concentration of 6-GHA in the biological samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Conclusion

This compound is an intriguing molecule with the potential to interact with key enzymatic pathways involved in amino acid metabolism and signaling. The proposed metabolic pathway, involving synthesis by glycine amidinotransferase and degradation by guanidino acid hydrolase, provides a solid framework for future research. The experimental protocols detailed in this guide offer practical approaches for investigating the biological activity and metabolic fate of 6-GHA. Further studies are warranted to obtain specific quantitative data on the enzyme kinetics and to fully elucidate the physiological and pathological roles of this compound. Such research will be instrumental in unlocking the potential of this compound in drug development and biomedical applications.

References

- 1. Arginase: A Multifaceted Enzyme Important in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Selective pharmacological inhibition of distinct nitric oxide synthase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of nitric oxide formation by guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Arginine:glycine amidinotransferase - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Guanidino acid hydrolysis by the human enzyme annotated as agmatinase [kops.uni-konstanz.de]

- 8. Guanidino acid hydrolysis by the human enzyme annotated as agmatinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Guanidino acid hydrolysis by the human enzyme annotated as agmatinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of nitric oxide synthase as a potential therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Arginine:Glycine Amidinotransferase Deficiency: The Third Inborn Error of Creatine Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Guanidinohexanoic Acid Structural Analogs and Derivatives as Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Guanidinohexanoic acid is a key structural motif that has served as a foundational scaffold for the development of potent enzyme inhibitors. Its structural resemblance to L-arginine, a substrate for critical enzymes like arginase and nitric oxide synthase (NOS), has made it a prime target for medicinal chemists. This technical guide provides a comprehensive overview of the structural analogs and derivatives of this compound, with a primary focus on their role as arginase inhibitors. We will delve into their synthesis, structure-activity relationships (SAR), quantitative inhibitory data, and the experimental protocols used to determine their efficacy. Furthermore, this guide will explore the crucial interplay between arginase and nitric oxide synthase, a key signaling pathway modulated by these compounds.

Core Concepts: Arginase and Its Role in Physiology and Disease

Arginase is a manganese-dependent enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[1] Two isoforms, Arginase I (ARG1) and Arginase II (ARG2), exist in mammals. ARG1 is a cytosolic enzyme highly expressed in the liver as part of the urea cycle, while ARG2 is a mitochondrial enzyme found in various tissues, including the kidneys, brain, and macrophages.[2]

The competition between arginase and nitric oxide synthase (NOS) for their common substrate, L-arginine, is a critical regulatory point in many physiological and pathological processes.[3] By depleting the local pool of L-arginine, upregulated arginase activity can lead to reduced nitric oxide (NO) production by NOS.[3] This has significant implications for endothelial function, immune responses, and tissue remodeling. Consequently, arginase inhibitors have emerged as promising therapeutic agents for a range of diseases, including cardiovascular disorders, cancer, and infectious diseases.

Structural Analogs and Derivatives of this compound

The development of arginase inhibitors based on the this compound scaffold has been a major focus of research. The key strategy involves replacing the guanidinium group of L-arginine with a bioisostere that can interact with the binuclear manganese cluster in the arginase active site.

Boronic Acid Derivatives

The most successful and widely studied class of this compound analogs are the boronic acid derivatives. The boronic acid moiety acts as a transition-state analog, forming a stable tetrahedral intermediate with the metal-bridging hydroxide ion in the enzyme's active site.[4]

2(S)-Amino-6-boronohexanoic Acid (ABH)

2(S)-Amino-6-boronohexanoic acid (ABH) is a seminal, potent, and competitive inhibitor of both arginase I and II.[1] It has served as a crucial tool for studying the physiological roles of arginase and as a lead compound for the development of second-generation inhibitors.

α,α-Disubstituted ABH Analogs

To enhance potency and selectivity, researchers have synthesized numerous α,α-disubstituted derivatives of ABH. Introducing substituents at the α-carbon can lead to additional interactions with residues in the active site, improving binding affinity.[5] A notable example is (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid, which exhibits significantly improved potency against both human arginase I and II.[6][7]

Guanidine-Containing Derivatives

While the focus has largely been on boronic acid replacements, other derivatives retaining a guanidine or a modified guanidine moiety have also been explored. These compounds often aim to improve pharmacokinetic properties while maintaining inhibitory activity. For instance, α-substituted derivatives with basic guanidine-containing side chains have shown high potency as arginase inhibitors.[2]

Non-Boronic Acid Analogs

Concerns about the potential for off-target effects and the physicochemical properties of boronic acids have prompted the exploration of non-boronic acid-based inhibitors. Virtual screening and other drug discovery methods have identified novel scaffolds, such as trisubstituted pyrrolidine derivatives, that can inhibit arginase.[4]

Quantitative Data on Arginase Inhibition

The inhibitory potency of this compound analogs is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following tables summarize key quantitative data for representative compounds.

| Compound Name | Target Enzyme | IC50 (nM) | Ki (nM) | Reference |

| 2(S)-Amino-6-boronohexanoic acid (ABH) | Human Arginase I | ~800 | - | |

| 2(S)-Amino-6-boronohexanoic acid (ABH) | Human Arginase II | - | 8.5 | |

| (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid | Human Arginase I | 223 | - | [6][7] |

| (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid | Human Arginase II | 509 | - | [6][7] |

| (R)-2-amino-6-borono-2-(guanidinomethyl)hexanoic acid | Human Arginase I | 32 | - | [2] |

| Nω-hydroxy-nor-L-arginine (nor-NOHA) | Human Arginase II | - | 51 | [8] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of enzyme inhibitors. Below are representative protocols for the synthesis of key compounds and the determination of their inhibitory activity against arginase.

Synthesis Protocols

Synthesis of 2(S)-Amino-6-boronohexanoic Acid (ABH)

A well-established method for the enantioselective synthesis of ABH involves the alkylation of a Ni(II) complex of a Schiff base derived from glycine and a chiral auxiliary, (S)-2-[N'-(N-benzylprolyl)amino]benzophenone (BPB), with pinacol 4-bromobutylboronate. This is followed by acidic hydrolysis to yield ABH with high enantiomeric excess.[1]

Synthesis of (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic Acid

The synthesis of this second-generation inhibitor can be achieved through a multi-step process starting from a suitable protected amino acid derivative. A key step involves the reductive amination of an intermediate aldehyde with piperidine to introduce the side chain, followed by deprotection steps to yield the final product.[6]

Arginase Inhibition Assay Protocol

The following is a general protocol for a colorimetric assay to determine the IC50 of an inhibitor against human arginase.

Principle: Arginase activity is measured by the quantification of urea produced from the hydrolysis of L-arginine. The urea concentration is determined colorimetrically.

Materials:

-

Recombinant human arginase I or II

-

L-arginine solution

-

Inhibitor compound of interest

-

Urea standard solutions

-

Colorimetric urea detection reagent (e.g., containing α-isonitrosopropiophenone)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Activation: Pre-incubate the arginase enzyme with a manganese chloride solution at 56°C for 10 minutes to ensure full activation.

-

Inhibitor Incubation: In a 96-well plate, add the activated arginase enzyme to wells containing serial dilutions of the inhibitor compound. Include a control well with no inhibitor. Incubate for a defined period (e.g., 15 minutes) at 37°C.

-

Enzymatic Reaction: Initiate the reaction by adding the L-arginine substrate to all wells. Incubate the plate at 37°C for a specific time (e.g., 60 minutes).

-

Reaction Termination and Color Development: Stop the reaction by adding an acidic reagent. Then, add the colorimetric urea detection reagent and incubate at an elevated temperature (e.g., 100°C) for a set time to allow for color development.

-

Absorbance Measurement: Cool the plate to room temperature and measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.

-

Data Analysis: Construct a dose-response curve by plotting the percentage of arginase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined as the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Determination of Ki: The inhibition constant (Ki) can be determined by measuring the initial reaction velocities at various substrate and inhibitor concentrations. The data are then fitted to appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive, non-competitive, or mixed-type inhibition) using software like GraphPad Prism. Dixon or Cornish-Bowden plots can also be used for graphical determination of Ki.[9]

Signaling Pathways and Experimental Workflows

The interplay between arginase and nitric oxide synthase is a critical signaling axis. Inhibition of arginase can restore L-arginine levels, thereby promoting NO production by NOS. This has profound effects on vascular tone, immune cell function, and other physiological processes.

The diagram above illustrates the competition between arginase and NOS for their common substrate, L-arginine. This compound analogs act as inhibitors of arginase, thereby increasing the availability of L-arginine for NOS and promoting the production of nitric oxide, which mediates various physiological effects.

This workflow diagram outlines the key steps involved in a typical colorimetric arginase inhibition assay, from compound preparation to data analysis, for the determination of IC50 values.

Conclusion

Structural analogs and derivatives of this compound have proven to be a rich source of potent arginase inhibitors. The development of boronic acid-based compounds, such as ABH and its more potent α,α-disubstituted derivatives, has significantly advanced our understanding of the role of arginase in health and disease. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the field. The continued exploration of this chemical space, including the investigation of non-boronic acid scaffolds, holds great promise for the development of novel therapeutics targeting arginase-mediated pathologies. The intricate relationship between arginase and nitric oxide synthase underscores the importance of these inhibitors in modulating critical signaling pathways, offering exciting opportunities for drug discovery and development.

References

- 1. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An arginase-based system for selection of transfected CHO cells without the use of toxic chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of non-boronic acid Arginase 1 inhibitors through virtual screening and biophysical methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 7. Discovery of (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid and congeners as highly potent inhibitors of human arginases I and II for treatment of myocardial reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Guanidinohexanoic Acid: From Synthesis to Biological Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Guanidinohexanoic acid, a synthetic arginine analog. While the specific historical details of its initial discovery and synthesis are not prominently documented in readily available scientific literature, its significance lies in its role as a tool for studying enzymes involved in L-arginine metabolism. This document delves into its physicochemical properties, modern synthetic routes, and its key biological activities as an inhibitor of arginase and nitric oxide synthase.

I. Discovery and History: A Contextual Overview

The scientific journey of this compound is intrinsically linked to the broader exploration of guanidino compounds and their physiological roles. The study of guanidine and its derivatives dates back to the 19th century, with significant interest in their biological activities emerging in the 20th century. Guanidino compounds are recognized for their diverse and critical biological functions, from the role of arginine in the urea cycle and protein synthesis to the involvement of creatine in energy metabolism.

The development of synthetic analogs of natural amino acids, like arginine, has been a cornerstone of biochemical and pharmacological research. These analogs serve as valuable probes to elucidate enzyme mechanisms, map active sites, and develop potential therapeutic agents. This compound, also known as ε-guanidinocaproic acid, emerged from this line of research as a structural mimic of L-arginine, where the α-amino group is absent and the carboxyl group is separated from the guanidino group by a six-carbon aliphatic chain. Its primary scientific value has been realized in the study of enzymes that utilize L-arginine as a substrate, most notably arginase and nitric oxide synthase (NOS).

II. Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes key quantitative data for the compound and its commonly used hydrochloride salt.

| Property | Value (Free Acid) | Value (Hydrochloride Salt) | Reference |

| CAS Number | 6659-35-4 | 72198-14-2 | [1][2][3] |

| Molecular Formula | C₇H₁₅N₃O₂ | C₇H₁₆ClN₃O₂ | [1][2][3] |

| Molecular Weight | 173.21 g/mol | 209.67 g/mol | [1][3] |

| IUPAC Name | 6-(diaminomethylideneamino)hexanoic acid | 6-(diaminomethylideneamino)hexanoic acid;hydrochloride | [2][3] |

| Melting Point | 310 °C | Not specified | [4] |

| Topological Polar Surface Area | 106 Ų | 102 Ų | [1][3] |

| XLogP3-AA | -0.1 | Not specified | [1] |

| Hydrogen Bond Donor Count | 3 | Not specified | [1] |

| Hydrogen Bond Acceptor Count | 2 | Not specified | [1] |

| Rotatable Bond Count | 5 | Not specified | [1] |

III. Synthesis of this compound

Experimental Protocol: A General Synthesis Approach

Reaction: Guanidinylation of 6-Aminohexanoic Acid

Materials:

-

6-Aminohexanoic acid

-

A guanidinylating agent (e.g., O-Methylisourea sulfate, S-Methylisothiourea sulfate, or a protected guanidinylating reagent)

-

A suitable base (e.g., sodium hydroxide, triethylamine)

-

An appropriate solvent (e.g., water, methanol, ethanol)

-

Acid for neutralization (e.g., hydrochloric acid)

-

Solvents for purification (e.g., water, ethanol, acetone)

Procedure:

-

Dissolution: Dissolve 6-aminohexanoic acid in an aqueous or alcoholic solution containing the base.

-

Addition of Guanidinylating Agent: Slowly add the guanidinylating agent to the solution while maintaining the temperature and pH. The reaction is typically stirred at room temperature or with gentle heating.

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Once the reaction is complete, neutralize the mixture with an acid. The product may precipitate from the solution upon neutralization or cooling.

-

Purification: Collect the crude product by filtration. Recrystallize the solid from a suitable solvent system (e.g., water/ethanol) to obtain pure this compound.

-

Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.

IV. Biological Activity: Enzyme Inhibition

This compound is primarily recognized for its inhibitory effects on two key enzymes in the L-arginine metabolic pathway: arginase and nitric oxide synthase (NOS).

Arginase catalyzes the hydrolysis of L-arginine to L-ornithine and urea. By competing with L-arginine for the active site of arginase, this compound can inhibit this process. This inhibition can lead to an increased bioavailability of L-arginine for other metabolic pathways, such as the production of nitric oxide by NOS.

Experimental Protocol: Arginase Inhibition Assay (Colorimetric)

This protocol outlines a common method for determining the inhibitory activity of compounds against arginase by measuring the production of urea.[5][6][7]

Materials:

-

Purified arginase enzyme

-

L-arginine solution (substrate)

-

This compound (inhibitor)

-

Manganese chloride (MnCl₂) solution (cofactor)

-

Buffer solution (e.g., Tris-HCl, pH 7.5)

-

Urea colorimetric detection reagents (e.g., α-isonitrosopropiophenone or diacetyl monoxime-based reagents)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Activation: Pre-incubate the arginase enzyme with MnCl₂ in the assay buffer to ensure full enzymatic activity.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, the activated arginase enzyme, and the different concentrations of this compound to respective wells. Include control wells with no inhibitor.

-

Reaction Initiation: Start the enzymatic reaction by adding the L-arginine substrate solution to all wells.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a strong acid.

-

Urea Detection: Add the colorimetric reagents for urea detection and incubate as required by the reagent manufacturer to allow for color development.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Nitric oxide synthases are a family of enzymes that catalyze the production of nitric oxide (NO) from L-arginine. As an arginine analog, this compound can act as a competitive inhibitor of NOS isoforms, thereby reducing the synthesis of NO. This inhibitory action is a key area of its study, as NO is a critical signaling molecule in various physiological processes, including vasodilation and neurotransmission.

Experimental Protocol: Nitric Oxide Synthase Inhibition Assay (Griess Assay)

The Griess assay is a common indirect method to measure NO production by quantifying its stable breakdown products, nitrite and nitrate.[8][9]

Materials:

-

Purified NOS enzyme or cell lysate containing NOS

-

L-arginine solution (substrate)

-

This compound (inhibitor)

-

NADPH, FAD, FMN, and tetrahydrobiopterin (BH₄) (cofactors)

-

Calmodulin (for constitutive NOS isoforms)

-

Assay buffer (e.g., HEPES buffer, pH 7.4)

-

Griess reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Nitrate reductase (to convert nitrate to nitrite)

-

96-well microplate

-

Microplate reader

Procedure:

-

Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, NOS enzyme/lysate, all necessary cofactors, and the different concentrations of this compound. Include control wells without the inhibitor.

-

Reaction Initiation: Start the reaction by adding L-arginine.

-

Incubation: Incubate the plate at 37°C for a specified time to allow for NO production.

-

Nitrate Reduction (Optional but Recommended): If measuring total NO production, add nitrate reductase and its cofactors to convert nitrate in the samples to nitrite.

-

Griess Reaction: Add the Griess reagent to all wells. This will react with nitrite to form a colored azo compound.

-

Incubation: Allow the color to develop at room temperature.

-

Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the amount of nitrite in each sample and determine the percentage of NOS inhibition for each concentration of this compound. Calculate the IC₅₀ value.

V. Conclusion

This compound stands as a valuable molecular tool in the fields of biochemistry and pharmacology. While its specific origins are not clearly detailed, its utility as a competitive inhibitor of arginase and nitric oxide synthase is well-established. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound in their investigations of L-arginine metabolic pathways and in the pursuit of novel therapeutic strategies targeting these enzymes.

References

- 1. 6-Guanidinohexanoate | C7H15N3O2 | CID 25200793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ebi.ac.uk [ebi.ac.uk]

- 3. This compound hydrochloride | C7H16ClN3O2 | CID 12876668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Guanidine: a Simple Molecule with Great Potential: from Catalysts to Biocides and Molecular Glues [ineosopen.org]

- 5. benchchem.com [benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety, Toxicity, and Handling of 6-Guanidinohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available safety and handling information for 6-Guanidinohexanoic acid. It is intended for informational purposes for qualified professionals. A critical lack of empirical toxicity data for this specific compound necessitates treating it with a high degree of caution. Always consult original Safety Data Sheets (SDS) and adhere to all applicable local, state, and federal regulations.

Introduction

This compound (CAS RN: 6659-35-4) is a chemical compound used in various research and industrial applications, including as an intermediate for the synthesis of pharmaceuticals and agrochemicals, and in solar cell production.[1] Structurally, it is a derivative of hexanoic acid containing a guanidine group. Understanding its safety profile, toxicity, and proper handling procedures is paramount for ensuring the safety of laboratory personnel and the integrity of research.

This guide synthesizes the currently available information from Safety Data Sheets and chemical databases. A significant finding is the absence of quantitative toxicological data in the public domain. Therefore, this document emphasizes precautionary measures, safe handling, and emergency procedures until comprehensive toxicity studies are conducted and published.

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized below. These characteristics are essential for understanding its behavior under various laboratory conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₅N₃O₂ | [1][2][3][4] |

| Molecular Weight | 173.21 g/mol | [1][2][3][5] |

| CAS Number | 6659-35-4 | [4] |

| Appearance | White crystalline powder | [6] |

| Melting Point | >300 °C | [6] |

| Boiling Point | 385.2 °C at 760 mmHg | [6] |

| Density | 1.25 g/cm³ | [6] |

| Flash Point | 186.7 °C | [6] |

| Synonyms | 6-Guanidinocaproic acid, ε-Guanidinohexanoic acid, Caprocyamine | [1][3][6] |

Hazard Identification and Classification

There is a notable lack of consensus and specific data regarding the hazard classification of this compound under the Globally Harmonized System (GHS). Most available Safety Data Sheets state that there is "no data available" for classification.[6][7] However, related compounds like Guanidinoacetic acid are classified as causing skin, eye, and respiratory irritation.[8] Given this, and as a matter of best practice, this compound should be handled as a potentially hazardous substance.

| Hazard Class | GHS Classification | Notes |

| Acute Toxicity (Oral, Dermal, Inhalation) | No data available | |

| Skin Corrosion/Irritation | No data available | Should be treated as a potential irritant.[9] |

| Serious Eye Damage/Irritation | No data available | Should be treated as a potential irritant.[9] |

| Respiratory or Skin Sensitization | No data available | |

| Germ Cell Mutagenicity | No data available | |

| Carcinogenicity | No data available | Not identified as a carcinogen by IARC, NTP, or OSHA.[10] |

| Reproductive Toxicity | No data available | |

| Specific Target Organ Toxicity (Single/Repeated) | No data available |

Toxicity Profile: A Data Gap Analysis

A thorough review of publicly available literature and safety databases reveals a critical gap in the toxicological profile of this compound. No empirical data from studies on animals or humans is available for key toxicity endpoints.

| Toxicity Endpoint | Quantitative Data | Source(s) |

| Acute Oral Toxicity (LD50) | No data available | [7] |

| Acute Dermal Toxicity (LD50) | No data available | [7] |

| Acute Inhalation Toxicity (LC50) | No data available | [7] |

| Ecotoxicity (Fish, Daphnia, Algae) | No data available | [7] |

| Persistence and Degradability | No data available | [7] |

| Bioaccumulative Potential | No data available | [7] |

Experimental Protocols

Due to the absence of specific toxicity studies for this compound, no detailed experimental protocols can be cited directly. However, a standard methodology for assessing acute oral toxicity, such as the one outlined in OECD Test Guideline 423 (Acute Oral Toxicity – Acute Toxic Class Method), would be appropriate for filling this data gap. The workflow for such an experiment is visualized below.

References

- 1. This compound | Alzchem Group [alzchem.com]

- 2. 6-Guanidinohexanoate | C7H15N3O2 | CID 25200793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | Alzchem Group [alzchem.com]

- 4. scbt.com [scbt.com]

- 5. indiamart.com [indiamart.com]

- 6. echemi.com [echemi.com]

- 7. echemi.com [echemi.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

The Therapeutic Potential of 6-Guanidinohexanoic Acid: An Antifibrinolytic Agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Guanidinohexanoic acid, a synthetic analog of the amino acid lysine, holds significant promise as a therapeutic agent, primarily owing to its potent antifibrinolytic properties. By competitively inhibiting the activation of plasminogen to plasmin, this compound effectively prevents the degradation of fibrin clots, a critical mechanism in controlling bleeding. This technical guide provides a comprehensive overview of the core therapeutic applications of this compound, delving into its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its evaluation. Quantitative data from in vitro and in vivo studies are summarized to facilitate a thorough understanding of its efficacy and potential clinical utility in various hemorrhagic conditions.

Introduction

Excessive fibrinolysis, the premature breakdown of fibrin clots, can lead to life-threatening bleeding in various clinical scenarios, including surgery, trauma, and certain hematological disorders. Antifibrinolytic agents are crucial in managing these conditions by preserving clot integrity. This compound emerges as a compelling molecule in this therapeutic class, sharing a structural resemblance to lysine, which is key to its mechanism of action. This guide will explore the scientific underpinnings of this compound's therapeutic potential, providing the necessary technical details for researchers and drug development professionals.

Mechanism of Action: Inhibition of Fibrinolysis

The primary therapeutic application of this compound lies in its ability to inhibit the fibrinolytic system. The central mechanism revolves around its role as a competitive inhibitor of plasminogen activation.

The Fibrinolytic Pathway

Fibrinolysis is a physiological process that dissolves fibrin clots, ensuring the restoration of blood flow after vascular injury. The key enzyme in this process is plasmin, a serine protease that degrades the fibrin mesh. Plasmin is generated from its inactive zymogen, plasminogen, through the action of plasminogen activators, primarily tissue plasminogen activator (t-PA) and urokinase plasminogen activator (u-PA).

Competitive Inhibition by this compound

This compound, as a lysine analog, exerts its antifibrinolytic effect by binding to the lysine-binding sites (LBS) on plasminogen. These sites are crucial for the binding of plasminogen to fibrin, a step that significantly enhances the efficiency of plasminogen activation by t-PA. By occupying these LBS, this compound competitively prevents plasminogen from binding to the fibrin clot surface. This inhibition of plasminogen-fibrin interaction drastically reduces the rate of plasmin generation, thereby protecting the fibrin clot from premature degradation.

Figure 1: Mechanism of Fibrinolysis Inhibition by this compound.

Quantitative Data on Antifibrinolytic Activity

| Compound | Relative Potency (approx.) |

| Epsilon-aminocaproic acid (EACA) | 1x |

| Tranexamic Acid (TXA) | 6-10x > EACA |

| This compound | Data not available |

Table 1: Comparative Potency of Lysine Analogs

Experimental Protocols for Evaluating Antifibrinolytic Activity

The antifibrinolytic efficacy of this compound can be assessed using various in vitro and in vivo models. Detailed methodologies for key experiments are provided below.

In Vitro Clot Lysis Assay

This assay measures the ability of a compound to inhibit the lysis of a pre-formed fibrin clot.

Principle: A plasma or fibrinogen clot is formed and then subjected to lysis by a plasminogen activator. The rate of lysis is monitored, and the inhibitory effect of the test compound is quantified.

Detailed Protocol (Turbidimetric Method):

-

Reagent Preparation:

-

Citrated Plasma: Collect whole blood in tubes containing 3.2% sodium citrate. Centrifuge at 2000 x g for 15 minutes to obtain platelet-poor plasma (PPP).

-

Fibrinogen Solution: Prepare a 2 mg/mL solution of human fibrinogen in Tris-buffered saline (TBS; 50 mM Tris, 150 mM NaCl, pH 7.4).

-

Plasminogen Solution: Prepare a 1 µM solution of human plasminogen in TBS.

-

Thrombin Solution: Prepare a 1 U/mL solution of human thrombin in TBS containing 10 mM CaCl₂.

-

t-PA Solution: Prepare a 100 ng/mL solution of recombinant tissue plasminogen activator (t-PA) in TBS.

-

Test Compound: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or TBS) and make serial dilutions.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 50 µL of PPP or fibrinogen solution.

-

Add 10 µL of plasminogen solution.

-

Add 10 µL of the test compound at various concentrations (or vehicle control).

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate clotting by adding 20 µL of thrombin solution.

-

Simultaneously initiate fibrinolysis by adding 10 µL of t-PA solution.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 405 nm every minute for 60-120 minutes.

-

-

Data Analysis:

-

Plot absorbance versus time. The time to 50% clot lysis (the time it takes for the absorbance to decrease by half from its maximum) is determined for each concentration of the test compound.

-

Plot the time to 50% clot lysis against the concentration of this compound to determine the IC50 value.

-

Figure 2: Experimental Workflow for the In Vitro Clot Lysis Assay.

Thromboelastography (TEG) / Rotational Thromboelastometry (ROTEM)

TEG and ROTEM are viscoelastic assays that provide a global assessment of hemostasis, including clot formation, strength, and fibrinolysis.